GLP-1R modulator C16

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le modulateur du récepteur GLP-1 C16 est un modulateur allostérique qui améliore la liaison du peptide-1 de type glucagon (GLP-1) à son récepteur (GLP-1R) via un site transmembranaire. Ce composé a montré un potentiel significatif pour améliorer l'efficacité du GLP-1, ce qui est crucial pour la régulation métabolique, en particulier dans le contexte du diabète de type 2 et de l'obésité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du modulateur du récepteur GLP-1 C16 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée est propriétaire, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction spécifiques pour obtenir une pureté et un rendement élevés .

Méthodes de production industrielle : La production industrielle du modulateur du récepteur GLP-1 C16 suit des protocoles stricts pour assurer la cohérence et la qualité. Cela inclut la synthèse à grande échelle dans des environnements contrôlés, des processus de purification tels que la cristallisation ou la chromatographie, et des mesures de contrôle qualité rigoureuses pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : Le modulateur du récepteur GLP-1 C16 subit principalement des réactions de modulation allostérique. Il ne participe généralement pas à des réactions organiques courantes comme l'oxydation, la réduction ou la substitution dans des conditions standard .

Réactifs et conditions courants : Le composé est stable dans des conditions physiologiques et ne réagit pas avec les réactifs courants utilisés en synthèse organique. Il est généralement dissous dans du diméthylsulfoxyde (DMSO) à des fins expérimentales .

Principaux produits formés : En tant que modulateur allostérique, le modulateur du récepteur GLP-1 C16 ne forme pas de produits majeurs par des réactions chimiques. Son rôle principal est d'améliorer l'affinité de liaison du GLP-1 au GLP-1R .

4. Applications de la recherche scientifique

Le modulateur du récepteur GLP-1 C16 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier les mécanismes de modulation allostérique.

Biologie : Investigue le rôle du GLP-1R dans les voies métaboliques et la signalisation cellulaire.

Médecine : Explore les applications thérapeutiques potentielles dans le traitement du diabète de type 2 et de l'obésité en améliorant l'efficacité du GLP-1.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le GLP-1R pour les troubles métaboliques

5. Mécanisme d'action

Le modulateur du récepteur GLP-1 C16 exerce ses effets en se liant à un site transmembranaire sur le récepteur GLP-1. Cette liaison améliore l'affinité du GLP-1 pour son récepteur, ce qui conduit à une activation accrue des voies de signalisation en aval. Ces voies comprennent la stimulation de la sécrétion d'insuline par les cellules β pancréatiques et l'inhibition de la libération de glucagon par les cellules α, contribuant à une meilleure homéostasie du glucose .

Composés similaires :

Composé 2 : Un autre modulateur allostérique du GLP-1R avec des caractéristiques de liaison similaires.

LY3502970 : Un agoniste de petite molécule qui améliore également la liaison du GLP-1 au GLP-1R.

Unicité : Le modulateur du récepteur GLP-1 C16 est unique par son site de liaison spécifique et le degré d'amélioration qu'il apporte à la liaison du GLP-1. Son efficacité à améliorer la liaison du GLP-1 et les voies de signalisation subséquentes en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Type 2 Diabetes Management

GLP-1R modulator C16 has shown promise in managing Type 2 diabetes mellitus (T2DM). Its ability to potentiate GLP-1 signaling can lead to:

- Enhanced Insulin Secretion : Studies indicate that C16 can significantly increase insulin release in response to glucose, which is critical for controlling blood sugar levels .

- Weight Management : The modulation of appetite through enhanced GLP-1 signaling contributes to weight loss, an essential factor in diabetes management .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties associated with GLP-1R activation. C16 may play a role in:

- Anti-inflammatory Effects : Activation of GLP-1R has been linked to reduced inflammation in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

- Cognitive Function Improvement : There is emerging evidence that GLP-1R modulators can enhance cognitive functions by mitigating neuroinflammation and promoting neuronal health .

Case Study 1: Efficacy in Diabetic Models

In a preclinical study involving diabetic rats, administration of C16 led to a marked improvement in glucose handling post-glucose load. This was evidenced by reduced hyperglycemia duration and increased insulin secretion during glucose challenges .

Case Study 2: Neuroinflammation Reduction

A study focusing on neurodegenerative models demonstrated that treatment with GLP-1R modulators resulted in decreased levels of pro-inflammatory cytokines in brain tissues. This suggests that compounds like C16 could be beneficial in managing inflammatory responses associated with neurodegeneration .

Data Tables

Mécanisme D'action

GLP-1R modulator C16 exerts its effects by binding to a transmembrane site on the GLP-1 receptor. This binding enhances the affinity of GLP-1 for its receptor, leading to increased activation of downstream signaling pathways. These pathways include the stimulation of insulin secretion from pancreatic β-cells and the inhibition of glucagon release from α-cells, contributing to improved glucose homeostasis .

Comparaison Avec Des Composés Similaires

Compound 2: Another allosteric modulator of GLP-1R with similar binding characteristics.

LY3502970: A small molecule agonist that also enhances GLP-1 binding to GLP-1R.

Uniqueness: GLP-1R modulator C16 is unique in its specific binding site and the degree of enhancement it provides to GLP-1 binding. Its efficacy in enhancing GLP-1 binding and subsequent signaling pathways makes it a valuable tool in both research and potential therapeutic applications .

Propriétés

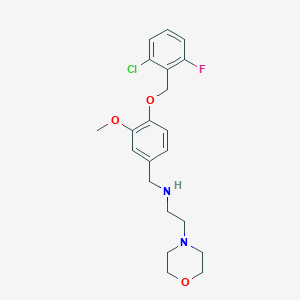

Formule moléculaire |

C21H26ClFN2O3 |

|---|---|

Poids moléculaire |

408.9g/mol |

Nom IUPAC |

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |

InChI |

InChI=1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3 |

Clé InChI |

PQAPAXXUERVALT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F |

SMILES canonique |

COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=C(C=CC=C3Cl)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.